molecular formula C6H3BrN2O B2543756 4-Bromo-6-hydroxypicolinonitrile CAS No. 1805526-27-5

4-Bromo-6-hydroxypicolinonitrile

Cat. No. B2543756
CAS RN: 1805526-27-5
M. Wt: 199.007
InChI Key: XVYZPRILZJCXFV-UHFFFAOYSA-N
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Description

4-Bromo-6-hydroxypicolinonitrile, also known as BHPN, is a chemical compound that belongs to the class of picolinonitrile derivatives. It is widely used in scientific research for its unique properties and applications.

Mechanism Of Action

The mechanism of action of 4-Bromo-6-hydroxypicolinonitrile is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. 4-Bromo-6-hydroxypicolinonitrile has been shown to inhibit the activity of various kinases, including JAK2, EGFR, and HER2. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
4-Bromo-6-hydroxypicolinonitrile has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. 4-Bromo-6-hydroxypicolinonitrile also exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, 4-Bromo-6-hydroxypicolinonitrile has been shown to modulate the immune system by regulating the activity of immune cells.

Advantages And Limitations For Lab Experiments

4-Bromo-6-hydroxypicolinonitrile has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 4-Bromo-6-hydroxypicolinonitrile is also stable under a wide range of conditions, making it easy to handle and store. However, one limitation of 4-Bromo-6-hydroxypicolinonitrile is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the use of 4-Bromo-6-hydroxypicolinonitrile in scientific research. One area of interest is the development of new drugs and therapeutic agents based on the structure of 4-Bromo-6-hydroxypicolinonitrile. Additionally, 4-Bromo-6-hydroxypicolinonitrile can be used to study the role of various kinases and signaling pathways in disease. Finally, 4-Bromo-6-hydroxypicolinonitrile can be used to investigate the mechanisms underlying the anti-inflammatory and anti-tumor properties of various compounds.

Synthesis Methods

4-Bromo-6-hydroxypicolinonitrile can be synthesized by the reaction of 4-bromo-6-hydroxypyridine-2-carbonitrile with a suitable reagent. The synthesis process is relatively simple and can be carried out in a laboratory setting. The yield of the synthesis process is generally high, and the purity of the final product can be easily confirmed using various analytical techniques.

Scientific Research Applications

4-Bromo-6-hydroxypicolinonitrile has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various biologically active compounds. 4-Bromo-6-hydroxypicolinonitrile has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. It is also used in the development of new drugs and therapeutic agents.

properties

IUPAC Name

4-bromo-6-oxo-1H-pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYZPRILZJCXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-hydroxypicolinonitrile

CAS RN

1805526-27-5
Record name 4-bromo-6-hydroxypyridine-2-carbonitrile
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